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Compound of Interest

Compound Name: 2-Decenenitrile

CAS No.: 68039-74-7

Cat. No.: B8474393

Get Quote

2-Decenenitrile ( C10​H17​N ) features an eight-carbon aliphatic chain conjugated with a

terminal cyano group via a C2-C3 double bond[1]. This conjugation lowers the LUMO of the

alkene, making it an excellent Michael acceptor and a prime candidate for cycloaddition

reactions.

Because of the restricted rotation around the double bond, the molecule exists as two distinct

stereoisomers:

(2E)-2-decenenitrile: The thermodynamically favored trans-isomer, where the bulky octyl

chain and the cyano group are positioned on opposite sides.

(2Z)-2-decenenitrile: The kinetically favored cis-isomer, which experiences higher steric

strain but can be selectively synthesized under strict kinetic control.

Mechanistic Causality in Stereoselective Synthesis
The primary route for synthesizing 2-decenenitrile is the Horner-Wadsworth-Emmons (HWE)

olefination, reacting octanal with diethyl (cyanomethyl)phosphonate[2]. The stereochemical

outcome is not random; it is a direct consequence of the reaction conditions dictating either a

thermodynamic or kinetic pathway.
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Thermodynamic Control (E-Selectivity): Using a standard base like Sodium Hydride (NaH) in

Tetrahydrofuran (THF) at 0 °C to room temperature allows the intermediate oxaphosphetane to

reversibly equilibrate. This equilibration overwhelmingly favors the anti-periplanar arrangement

of the bulky alkyl chain and the phosphonate group, leading to the thermodynamically stable

(2E)-2-decenenitrile upon elimination.

Kinetic Control (Z-Selectivity): To force the formation of (2Z)-2-decenenitrile, the equilibration

of the oxaphosphetane must be prevented. This is achieved by using the Still-Gennari or Ando

modifications. Employing a strong, non-nucleophilic base like Potassium

bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6 at strict cryogenic

temperatures (-78 °C) traps the kinetic cis-oxaphosphetane, leading directly to the Z-isomer.
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Fig 1. Stereodivergent HWE synthesis of 2-decenenitrile isomers.
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Self-Validating Protocol: Synthesis of (2E)-2-
Decenenitrile
To ensure high fidelity and reproducibility, the following protocol incorporates built-in validation

checkpoints. If a checkpoint fails, the reaction must be aborted or adjusted, preventing the

waste of downstream resources.

Materials: Octanal (1.0 eq), Diethyl (cyanomethyl)phosphonate (1.05 eq), NaH (60%

dispersion, 1.1 eq), Anhydrous THF.

Step-by-Step Methodology:

System Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon

atmosphere. Suspend NaH in anhydrous THF and cool the mixture to 0 °C using an ice bath.

Ylide Formation: Add diethyl (cyanomethyl)phosphonate dropwise over 15 minutes.

Validation Checkpoint 1 (Visual/Tactile): The evolution of H2​gas must be observed

immediately. The opaque suspension will transition into a clear, slightly yellow solution,

validating complete deprotonation and formation of the phosphonate carbanion.

Aldehyde Addition: Introduce octanal dropwise. Remove the ice bath and allow the reaction

to warm to room temperature, stirring for 2 hours.

Reaction Monitoring:

Validation Checkpoint 2 (Chromatographic): Perform TLC analysis (9:1 Hexanes:EtOAc).

The reaction is validated as complete when the octanal spot (visualized via

phosphomolybdic acid stain) completely disappears, replaced by a highly UV-active spot

corresponding to the conjugated nitrile.

Quench and Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract the

aqueous layer three times with diethyl ether. Wash the combined organic layers with brine,

dry over anhydrous MgSO4​, and concentrate under reduced pressure.

Stereochemical Validation:
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Validation Checkpoint 3 (Spectroscopic): Before proceeding to silica gel chromatography,

acquire a crude 1H NMR spectrum. Integrate the vinylic protons ( δ ~6.7 ppm for E, ~6.3

ppm for Z) to validate the intrinsic E/Z ratio. An E-selectivity of >90% validates the

thermodynamic control of the system.

Advanced Downstream Applications
The isolated stereoisomers of 2-decenenitrile are not mere end-products; they are robust

intermediates for specialized fields.

Pharmaceutical Scaffolds (Cyclopropylamines): Primary cyclopropylamines are highly sought-

after moieties in drug development, often acting as conformationally restricted amino acid

bioisosteres. Research demonstrates that (E)-2-decenenitrile can be directly converted into 1-

alkenylcyclopropylamines via a modified Kulinkovich-Szymoniak reaction using titanium

isopropoxide ( Ti(O−i−Pr)4​) and ethylmagnesium bromide ( EtMgBr )[3]. Crucially, this

transformation operates selectively on the nitrile carbon. The (E)-geometry of the alkene is

preserved entirely without isomerization, allowing researchers to build complex, stereopure

drug scaffolds[3].

Entomological Arrestants: In agricultural and pest control research, aliphatic nitriles are

evaluated for their interaction with insect chemoreceptors. Studies conducted by the USDA

have screened 2-decenenitrile as a potential attractant and arrestant for the house fly (Musca

domestica)[4]. The conjugated nature of the α,β -unsaturated system alters its volatility and

receptor binding affinity compared to fully saturated analogs like decanenitrile, providing a

unique profile for olfactometer testing[4].
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Fig 2. Downstream applications of 2-decenenitrile in synthesis.

Quantitative Data Summaries
Table 1: Physical and Mass Spectrometry Properties of 2-Decenenitrile[1]
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Property Value

Molecular Formula C10​H17​N

Monoisotopic Mass 151.1361 Da

[M+H]+ Predicted Collision Cross Section (CCS) 133.1 Å²

[M+Na]+ Predicted Collision Cross Section

(CCS)
141.2 Å²

[M−H]− Predicted Collision Cross Section (CCS) 133.6 Å²

Table 2: Reaction Parameters for Stereoselective HWE Olefination[2]

Parameter
Standard HWE (E-
Selective)

Modified HWE (Z-
Selective)

Base NaH KHMDS / 18-crown-6

Solvent THF THF

Temperature 0 °C to Room Temperature -78 °C

Primary Product (2E)-2-decenenitrile (2Z)-2-decenenitrile

Mechanistic Control Thermodynamic Kinetic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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